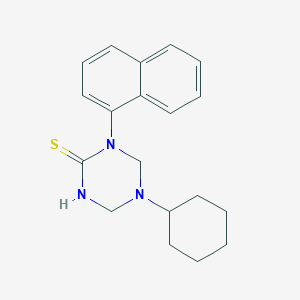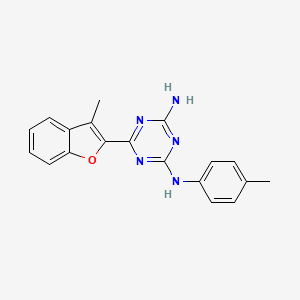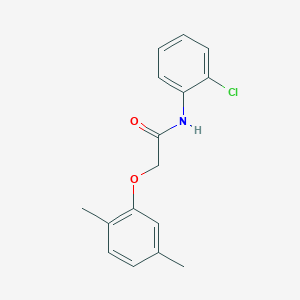
N-(5-chloro-2-pyridinyl)-2-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-2-quinolinecarboxamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as IQ-1S and has been synthesized using different methods.
作用机制
The mechanism of action of IQ-1S involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival. IQ-1S binds to the protein TCF/LEF, which is involved in the transcription of genes regulated by the Wnt/β-catenin pathway. This binding prevents the interaction of TCF/LEF with β-catenin, which is necessary for the activation of the pathway. As a result, the downstream targets of the pathway are not activated, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
IQ-1S has been shown to have various biochemical and physiological effects. In cancer cells, IQ-1S inhibits the growth and proliferation of cancer cells by suppressing the Wnt/β-catenin pathway. In neural stem cells, IQ-1S enhances the differentiation of stem cells into neurons, which could potentially be used for the treatment of neurodegenerative diseases. In immune cells, IQ-1S modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
IQ-1S has several advantages for lab experiments. It is a potent inhibitor of the Wnt/β-catenin pathway, making it an ideal tool for studying the role of this pathway in various biological processes. IQ-1S is also stable and easy to synthesize, making it readily available for use in experiments. However, IQ-1S has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, IQ-1S has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
未来方向
There are several future directions for the study of IQ-1S. One direction is to further investigate its potential applications in cancer research, neurobiology, and immunology. Another direction is to explore the use of IQ-1S as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to understand the potential toxicity and side effects of IQ-1S in vivo. Finally, the development of more efficient synthesis methods and analogs of IQ-1S could lead to the discovery of new compounds with even greater potential for scientific research.
合成方法
IQ-1S can be synthesized using various methods. One of the common methods involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction mixture is then heated to form IQ-1S. Other methods involve the use of different coupling agents and solvents.
科学研究应用
IQ-1S has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and immunology. In cancer research, IQ-1S has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development and progression of various cancers. This inhibition leads to the suppression of cancer cell growth and proliferation. In neurobiology, IQ-1S has been shown to enhance the differentiation of neural stem cells into neurons, which could potentially be used for the treatment of neurodegenerative diseases. In immunology, IQ-1S has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-11-6-8-14(17-9-11)19-15(20)13-7-5-10-3-1-2-4-12(10)18-13/h1-9H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMBEPVEXUGHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867213.png)
![3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5867218.png)
![5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5867226.png)

![5-allyl-8-mercapto-2,3-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5867232.png)
![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)


![1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5867252.png)

![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867261.png)
![[(4-{[(4-ethoxyphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B5867278.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)
